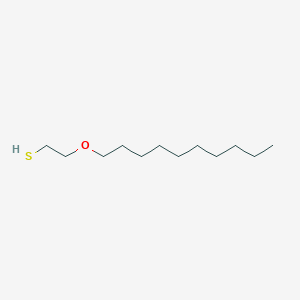
2-(Decyloxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decyloxy)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) and an ether group (-O-). This compound is part of the broader class of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decyloxy)ethane-1-thiol typically involves the reaction of decanol with ethylene oxide to form 2-(Decyloxy)ethanol, which is then converted to this compound through a thiolation reaction. This process often employs thiourea as a nucleophile, followed by hydrolysis to yield the desired thiol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Decyloxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), Iodine (I2)
Reduction: Zinc (Zn), Hydrochloric acid (HCl)
Substitution: Alkyl halides, Thiourea
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers (R-S-R’)
Scientific Research Applications
2-(Decyloxy)ethane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Decyloxy)ethane-1-thiol involves its ability to form strong bonds with metal ions through its thiol group. This interaction can influence various biochemical pathways and processes. For example, in biological systems, thiols can form disulfide bonds that are crucial for the structural integrity and function of proteins . Additionally, the thiol group can undergo redox reactions, playing a role in cellular redox homeostasis .
Comparison with Similar Compounds
Ethanethiol: A simple thiol with a similar structure but lacking the ether group.
1-Decanethiol: Similar in having a decyl group but lacks the ether linkage.
2-(Butylamino)ethanethiol: Contains an amino group instead of an ether group.
Uniqueness: 2-(Decyloxy)ethane-1-thiol is unique due to the presence of both a thiol and an ether group, which imparts distinct chemical properties. The ether group increases the compound’s solubility in organic solvents, while the thiol group provides strong metal-binding capabilities. This combination makes it particularly useful in applications requiring both solubility and reactivity with metals .
Properties
CAS No. |
6338-62-1 |
|---|---|
Molecular Formula |
C12H26OS |
Molecular Weight |
218.40 g/mol |
IUPAC Name |
2-decoxyethanethiol |
InChI |
InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h14H,2-12H2,1H3 |
InChI Key |
PFQFVQVKXOUUBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


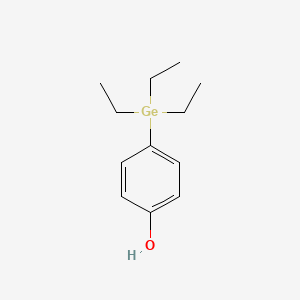
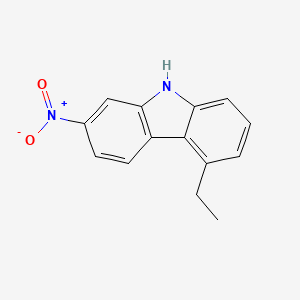
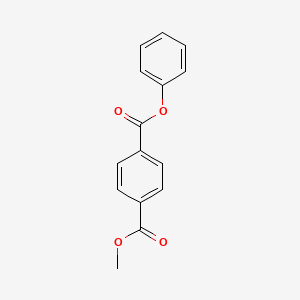
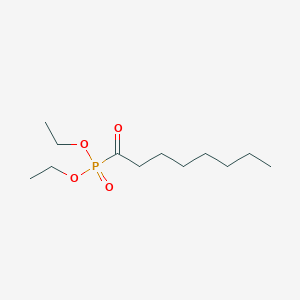
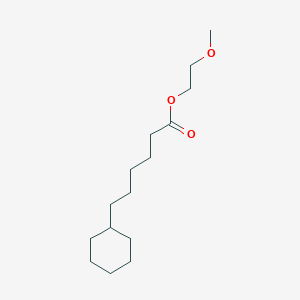
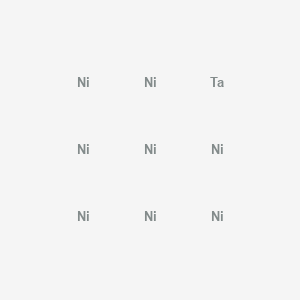

![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
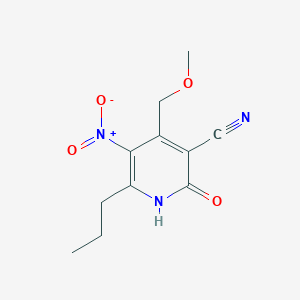
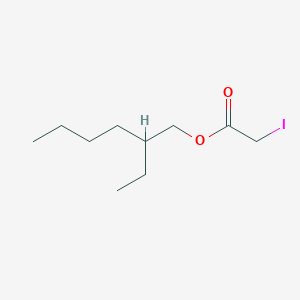
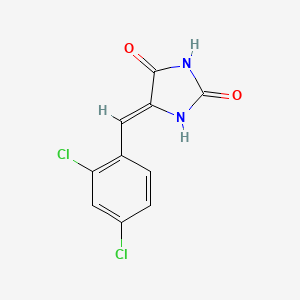
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
